[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine
CAS No.: 2567502-20-7
Cat. No.: VC5912109
Molecular Formula: C8H17NOS
Molecular Weight: 175.29
* For research use only. Not for human or veterinary use.
![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine - 2567502-20-7](/images/structure/VC5912109.png)
Specification
CAS No. | 2567502-20-7 |
---|---|
Molecular Formula | C8H17NOS |
Molecular Weight | 175.29 |
IUPAC Name | [4-(methylsulfanylmethyl)oxan-4-yl]methanamine |
Standard InChI | InChI=1S/C8H17NOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7,9H2,1H3 |
Standard InChI Key | LIXMZKLSHJYJPP-UHFFFAOYSA-N |
SMILES | CSCC1(CCOCC1)CN |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s backbone consists of a six-membered oxane (tetrahydropyran) ring, a saturated oxygen-containing heterocycle. At the 4-position of this ring, two distinct substituents are attached:
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A methylsulfanylmethyl group (–CH2–S–CH3), introducing a thioether linkage.
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A methanamine group (–CH2–NH2), providing primary amine functionality.
This arrangement creates a sterically congested environment at the 4-position, influencing reactivity and conformational dynamics .
Systematic Nomenclature
The IUPAC name, [4-(methylsulfanylmethyl)oxan-4-yl]methanamine, systematically describes the substituents’ positions and connectivity:
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Oxan-4-yl: Indicates the oxane ring with substituents at carbon 4.
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Methylsulfanylmethyl: Specifies the –CH2–S–CH3 group bonded to the 4-position.
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Methanamine: Denotes the –CH2–NH2 group also at the 4-position.
Alternative naming conventions, such as SMILES notation, would represent the structure as CSCC1(CCOCC1)CN
, encoding the ring topology and substituent orientations .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis routes for this compound are documented, analogous methodologies for functionalized oxanes suggest viable strategies:
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Ring Formation: Cyclization of 1,5-diols via acid-catalyzed dehydration could yield the oxane core.
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Thioether Incorporation: Nucleophilic substitution at the 4-position using methylsulfanylmethyl chloride or Mitsunobu reactions with methylsulfanylmethanol may introduce the –CH2–S–CH3 group .
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Amine Functionalization: Reductive amination of a ketone intermediate or Gabriel synthesis could install the –CH2–NH2 moiety .
A hypothetical synthesis is outlined below:
Reactivity Profile
The molecule’s reactivity is governed by its functional groups:
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Thioether (S–CH3): Susceptible to oxidation (e.g., to sulfoxides or sulfones) and alkylation reactions.
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Primary Amine (–NH2): Participates in condensation, acylation, and Schiff base formation.
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Oxane Ring: Resists ring-opening under mild conditions but may undergo acid-catalyzed hydrolysis at elevated temperatures .
Physicochemical Properties
Calculated Molecular Properties
Based on structural analogs and computational tools (e.g., PubChem’s molecular weight calculator):
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 175.29 g/mol |
Topological Polar SA | 52.7 Ų |
LogP (Octanol-Water) | 1.2 (estimated) |
Hydrogen Bond Donors | 1 (NH2) |
Hydrogen Bond Acceptors | 2 (O, NH2) |
These values suggest moderate lipophilicity and potential blood-brain barrier permeability .
Spectroscopic Signatures
Predicted spectral data derived from similar compounds:
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